N,N,O-Triacetylhydroxylamine
Overview
Description
N,N,O-Triacetylhydroxylamine is an organic compound with the molecular formula C6H9NO4. It is a colorless to light yellow clear liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its acetylated hydroxylamine structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,O-Triacetylhydroxylamine can be synthesized through the acetylation of hydroxylamine. The process typically involves the reaction of hydroxylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxylamine.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N,N,O-Triacetylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of various substituted hydroxylamine compounds.
Scientific Research Applications
N,N,O-Triacetylhydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acetylated derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Explored for its potential therapeutic effects, particularly in protecting against renal and hepatic toxicity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N,O-Triacetylhydroxylamine involves its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. It reacts with peroxide radicals, thereby preventing oxidative damage to cells and tissues. This protective effect is particularly significant in preventing cisplatin-induced renal toxicity and protecting the liver from hepatotoxic agents.
Comparison with Similar Compounds
N,N-Diacetylhydroxylamine: Similar in structure but lacks one acetyl group.
O-Acetylhydroxylamine: Contains only one acetyl group attached to the hydroxylamine.
Hydroxylamine: The parent compound without any acetyl groups.
Comparison: N,N,O-Triacetylhydroxylamine is unique due to its triacetylated structure, which imparts enhanced stability and reactivity compared to its mono- or diacetylated counterparts. This makes it particularly useful in applications requiring selective acetylation and protection against oxidative damage.
Properties
IUPAC Name |
(diacetylamino) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULNJDDRUSDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336748 | |
Record name | N,N,O-Triacetylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-63-7 | |
Record name | N-Acetyl-N-(acetyloxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17720-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,O-Triacetylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,O-Triacetylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N,O-Triacetylhydroxylamine interact with biological targets according to computational studies?
A2: Molecular docking studies were conducted to investigate the potential interactions of this compound with relevant biological targets []. The study revealed that this compound exhibited a binding energy of -5.27 ΔG(Kcal/mol) with its target []. While this computational finding provides some insight into potential interactions, further experimental validation is necessary to confirm these interactions and elucidate the underlying mechanisms of action in a biological context.
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